(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Avoid failed syntheses from enantiomer substitution or salt form miscalculations. This chiral, N-Cbz-protected piperazine building block features verified (R)-absolute configuration and HCl salt for accurate loading. - **Prevents diastereomeric byproducts:** Defined (3R)-stereochemistry ensures chiral integrity through multi-step sequences. - **Orthogonal deprotection:** Cbz group cleaves hydrogenolytically, orthogonal to Fmoc/Boc. - **Supply security:** Multi-supplier availability (≥97-98% purity) under ISO systems; full PubChem traceability (CID 45072569) for IP filings.

Molecular Formula C14H19ClN2O4
Molecular Weight 314.766
CAS No. 1217442-12-0
Cat. No. B596470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
CAS1217442-12-0
Synonyms(R)-1-Benzyl 3-Methyl piperazine-1,3-dicarboxylate hydrochloride
Molecular FormulaC14H19ClN2O4
Molecular Weight314.766
Structural Identifiers
SMILESCOC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1
InChIKeyKBTDRWBNFLCGPG-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-1-Benzyl 3-Methyl Piperazine-1,3-Dicarboxylate HCl


(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS 1217442-12-0) is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative supplied as its hydrochloride salt for enhanced handling [1]. This compound belongs to the class of N-Cbz-protected amino acid ester building blocks, distinguished by its defined (R)-absolute configuration at the 2-position of the piperazine ring [2]. With a molecular formula of C14H19ClN2O4 and a molecular weight of 314.76 g/mol, it serves as a key synthetic intermediate in medicinal chemistry programs requiring enantiomerically pure piperazine scaffolds .

Configuration
Chiral (R)-piperazine scaffold
Protection
Orthogonal Cbz / methyl ester
Salt form
Hydrochloride for synthesis handling

Substitution Risks for (R)-1-Benzyl 3-Methyl Piperazine-1,3-Dicarboxylate HCl


Substituting this compound with seemingly similar piperazine-1,3-dicarboxylate variants introduces significant risk of failed syntheses, erroneous biological readouts, and regulatory non-compliance. The (R)-absolute configuration is invariant; using the (S)-enantiomer (e.g., CAS 1217471-97-0) will produce diastereomeric downstream products with divergent pharmacological profiles . Similarly, replacing the Cbz protecting group with a Boc group (e.g., CAS 438631-77-7) alters both the deprotection orthogonality and the lipophilicity of subsequent intermediates, requiring complete re-validation of multi-step reaction sequences . The hydrochloride salt form is not a trivial formulation choice; the free base (CAS 405175-79-3, MW 278.31 g/mol) differs in molecular weight, solubility, and stoichiometric loading calculations, leading to quantitative errors if interchanged directly in automated synthesis platforms .

(R)- vs. (S)-enantiomer

Opposite configuration may produce diastereomeric products with divergent profiles; stereochemical outcome may not transfer.

Cbz vs. Boc protection

Deprotection orthogonality and lipophilicity differ; acid-labile Boc requires re-validation of multi-step routes.

Hydrochloride vs. free base

Mass difference alters stoichiometric calculations in automated synthesis; direct weight substitution may introduce loading errors.

Differentiation Evidence: (R)-1-Benzyl 3-Methyl Piperazine-1,3-Dicarboxylate HCl


Absolute Configuration: (R)- vs. (S)-Enantiomer

The target compound possesses the (R)-absolute configuration at the piperazine 2-position, as confirmed by its IUPAC name 1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride and the canonical SMILES string COC(=O)[C@H]1CN(C(=O)OCC2=CC=CC=C2)CCN1.Cl [1]. This is critically distinct from the (S)-enantiomer (CAS 1217471-97-0), which, despite sharing identical molecular formula (C14H19ClN2O4) and molecular weight (314.76 g/mol), incorporates the chiral center as the (3S)-configuration . In the absence of published specific rotation data for both enantiomers under identical conditions, the configurational assignment itself, derived from the stereospecific synthesis route and validated by the InChI Key stereochemical layer, constitutes the primary differentiating identifier for procurement [1].

Absolute Configuration
Class-level
(R)-configuration (3R) vs. (S)-enantiomer (CAS 1217471-97-0); opposite stereochemistry, specific rotation data unavailable.
May alter stereochemical outcomes in downstream synthesis.
Configurational assignment based on IUPAC and InChI stereolayer.
Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Protecting Group Orthogonality: Cbz vs. Boc

The N1-Cbz (carbobenzyloxy) protecting group in the target compound enables chemoselective removal by hydrogenolysis (H2, Pd/C) under neutral conditions, a deprotection route that is orthogonal to base-labile (Fmoc) and acid-labile (Boc) groups [1]. In contrast, the direct Boc analog, (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 438631-77-7, MW 272.30 g/mol free base), requires strong acidic conditions (e.g., TFA) for deprotection, which can be incompatible with acid-sensitive substrates . Quantitative hydrogenolysis kinetic studies on N-Cbz amines demonstrate complete deprotection within 1–4 hours at ambient temperature and atmospheric H2 pressure using 10% Pd/C, whereas typical Boc deprotection with 50% TFA in DCM requires 20–60 minutes but risks side reactions such as tert-butylation of nucleophilic residues [1]. This difference in cleavage chemistry is not interchangeable without fundamentally altering the synthetic route design, protecting group strategy, and purification workflow.

Protecting Group Orthogonality
Class-level
Cbz removed by hydrogenolysis (H2, Pd/C); Boc analog (CAS 438631-77-7) requires TFA. Cleavage kinetics and acid sensitivity differ.
Affects synthesis route design and functional group compatibility.
Literature precedent for N-Cbz amines; Boc conditions risk side reactions.
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Salt Form: Hydrochloride vs. Free Base

The target compound is supplied as the hydrochloride salt (MW 314.76 g/mol), whereas the corresponding free base (CAS 405175-79-3) has a molecular weight of 278.31 g/mol—a difference of 36.45 g/mol (13.1%) corresponding to one equivalent of HCl [1]. This mass difference has direct and quantifiable consequences in automated solid-phase peptide synthesis and parallel medicinal chemistry platforms, where reagent loading is calculated on a molar basis; direct weight-to-weight substitution of the free base for the salt would result in a 13.1% under-dosing of the piperazine building block . While specific aqueous solubility data for this compound are not publicly available, the general class-level principle that hydrochloride salts exhibit significantly enhanced aqueous solubility compared to their free base counterparts is well-established for piperazine derivatives and is a key driver of salt form selection in synthesis workflow design .

Salt Form Mass Difference
Context-dependent
Hydrochloride MW 314.76 g/mol vs. free base MW 278.31 g/mol; 36.45 g/mol difference (13.1% mass error if interchanged).
May affect stoichiometric accuracy in automated synthesis platforms.
Solubility data not publicly available; salt form selection based on class-level handling.
Salt Form Selection Solubility Solid-Phase Synthesis

Molecular Identity: Authoritative Database Registration

The target compound is uniquely identified by CAS Number 1217442-12-0 and PubChem CID 45072569, with a precisely defined stereochemical InChI Key (KBTDRWBNFLCGPG-UTONKHPSSA-N) that encodes the (3R)-configuration [1]. This contrasts with the racemic or unspecified stereochemistry variants (e.g., CAS 1219153-60-2, which is the racemic hydrochloride without stereochemical specification) and the regioisomeric 1,2-dicarboxylate series (e.g., CAS 1217444-22-8, the (S)-1,2-dicarboxylate isomer) . The DSSTox Substance ID and Wikidata entries further support regulatory documentation requirements [1]. While many niche building blocks lack curated entries in authoritative chemistry databases, the presence of a fully defined PubChem record with computed descriptors (XLogP3, hydrogen bond donor/acceptor counts, rotatable bond count) provides a standardized reference frame for comparing physicochemical properties across compound libraries [1].

Database Registration
Specification review
CAS 1217442-12-0, PubChem CID 45072569 with full stereochemical InChI Key; racemic and regioisomeric forms lack comparable specification.
Supports documentation traceability for patents and publications.
DSSTox and Wikidata entries available for regulatory reference.
CAS Registry Chemical Identity Regulatory Compliance

Pharmaceutical Intermediate: ISO-Certified Supply

Multiple suppliers explicitly designate this compound as a 'key building block for pharmaceutical intermediates and piperazine derivatives' and offer it under ISO-certified quality systems . Commercial availability is documented at purities of ≥97% (e.g., Leyan Product #1243128, Wanvibio, Beyotime Y210100-1g) and NLT 98% (MolCore MC621701), with transparent CAS-to-product traceability [1]. In contrast, many structurally similar piperazine-1,3-dicarboxylate analogs (e.g., the 1-tert-butyl 3-methyl variants) are less frequently stocked at comparable purity-grade specifications from suppliers serving pharmaceutical R&D markets. This documented quality infrastructure, combined with the specific orthogonal protecting group pattern (Cbz/methyl ester), positions this compound as a procurement-ready chiral intermediate for drug discovery programs rather than a catalog curiosity requiring custom synthesis .

Supplier Purity & Certification
Specification review
≥97% to NLT 98% purity from multiple ISO-certified suppliers; designated as pharmaceutical intermediate building block.
May support batch-to-batch consistency in synthesis campaigns.
Vendor CoA-based; in-house verification recommended for critical applications.
Pharmaceutical Intermediate Quality Assurance ISO Certification

Optimal Procurement Scenarios: (R)-1-Benzyl 3-Methyl Piperazine-1,3-Dicarboxylate HCl


Enantioselective Synthesis of 2-Substituted Piperazine Drug Candidates

This compound is the building block of choice for medicinal chemistry programs targeting (R)-configured piperazine-2-carboxylic acid derivatives as key pharmacophoric elements. Its defined (3R)-stereochemistry, verified by stereospecific InChI Key, ensures that the chiral integrity established at the building block stage propagates correctly through multi-step synthetic sequences, avoiding the ambiguous stereochemical outcomes associated with racemic building blocks (e.g., CAS 1219153-60-2) [1].

Orthogonal Protection Strategy: SPPS with Piperazine

When synthetic routes require sequential, chemoselective deprotection steps, the Cbz group on this compound provides hydrogenolytic cleavage orthogonal to both Fmoc (base-labile) and tert-butyl ester (acid-labile) protecting groups. This allows incorporation of the piperazine moiety into growing peptide chains without premature deprotection of other functionality. The hydrochloride salt form ensures accurate stoichiometric loading (MW 314.76 g/mol) in automated SPPS instruments, eliminating the 13.1% mass error that would occur if the free base (MW 278.31 g/mol) were erroneously substituted .

Parallel Synthesis: Batch-to-Batch Reproducibility

For lead optimization programs involving parallel synthesis of piperazine-containing compound libraries, this building block offers multi-supplier availability with documented purity specifications of ≥97% to NLT 98% under ISO-certified quality systems (Leyan, MolCore, Wanvibio) . This redundancy in the supply chain, coupled with transparent CAS-to-product traceability, mitigates the risk of single-supplier dependency and supports the batch-to-batch consistency demands of iterative structure-activity relationship (SAR) studies.

Regulatory Documentation for Patent Filings

The unambiguous database registration of CAS 1217442-12-0 with fully specified stereochemistry in PubChem (CID 45072569, DSSTox Substance ID, Wikidata) provides a citable, authoritative reference for patent examples, regulatory Chemistry, Manufacturing, and Controls (CMC) documentation, and peer-reviewed publication experimental sections [1]. This level of documentation traceability is not uniformly available for all custom-synthesized chiral piperazine building blocks, making this compound a strategically advantageous choice for programs that anticipate intellectual property filings.

Application
Selection Property
Validation Focus
Stereochemical-control synthesis studies
(R)-absolute configuration
Enantiomeric integrity in multi-step sequences
Orthogonal protection strategy studies
Cbz/methyl ester orthogonal to Fmoc/Boc
Chemoselective deprotection workflow
Batch-to-batch reproducibility studies
Multi-supplier ≥97% purity specification
Consistency and supply chain review
Regulatory documentation support
Database-registered stereochemical identity
Documentation traceability for patents
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